4-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

medicinal chemistry HIV-1 NNRTI structure-activity relationship

4-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 115699-70-2) is a synthetic N4-sulfonylated quinoxalin-2-one derivative belonging to the broader chemotype of N4-(hetero)arylsulfonylquinoxalinones. Its structure features a tetrahydroquinoxalin-2-one core bearing a 4-fluorobenzenesulfonyl substituent at the N4 position, differentiating it from C3-substituted, C2-sulfonylated, or alternative N4-aryl variants.

Molecular Formula C14H11FN2O3S
Molecular Weight 306.31
CAS No. 115699-70-2
Cat. No. B2887941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
CAS115699-70-2
Molecular FormulaC14H11FN2O3S
Molecular Weight306.31
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C14H11FN2O3S/c15-10-5-7-11(8-6-10)21(19,20)17-9-14(18)16-12-3-1-2-4-13(12)17/h1-8H,9H2,(H,16,18)
InChIKeyKJBMPHXBVQMFMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 115699-70-2): Core Identity and Procurement-Relevant Profile


4-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 115699-70-2) is a synthetic N4-sulfonylated quinoxalin-2-one derivative belonging to the broader chemotype of N4-(hetero)arylsulfonylquinoxalinones [1]. Its structure features a tetrahydroquinoxalin-2-one core bearing a 4-fluorobenzenesulfonyl substituent at the N4 position, differentiating it from C3-substituted, C2-sulfonylated, or alternative N4-aryl variants. This compound has been documented within a series of quinoxalinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) explored for antiviral applications [1]. However, publicly available quantitative bioactivity data, selectivity profiles, and head-to-head comparator studies remain extremely scarce, limiting the evidentiary basis for procurement differentiation to the compound's distinct physiochemical and structural identity.

Why Generic Substitution of 4-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 115699-70-2) Is Not Supported by Evidence


Within the N4-sulfonylquinoxalinone class, even minor structural modifications—such as replacement of the 4-fluorophenyl group with thiophenyl, other heteroaryl, or substituted phenyl sulfonyl moieties—are known to alter anti-HIV-1 replication activity by orders of magnitude [1]. The 4-fluorobenzenesulfonyl substituent controls both electron-withdrawing character and steric bulk at the NNRTI allosteric pocket interface. Without compound-specific IC50 values, selectivity data, or direct comparator assays, there is no quantitative basis to assume that any other in-class analog—whether a C3-methyl, C3-propyl, or alternative N4-aryl derivative—would reproduce the functional behavior of CAS 115699-70-2. The absence of public bioactivity data for this exact compound further underscores the risk of unvalidated substitution.

Quantitative Differential Evidence for 4-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 115699-70-2): A Critical Appraisal of Available Data


Structural Differentiation of the N4-4-Fluorobenzenesulfonyl Substituent Versus Thiophenyl Analogs

In the foundational N4-(hetero)arylsulfonylquinoxalinone series, the nature of the N4-sulfonylaryl group is a primary determinant of antiviral potency. While the 4-fluorobenzenesulfonyl variant (CAS 115699-70-2) was synthesized among a panel of analogs, quantitative IC50 data for this specific compound has not been reported in the public domain [1]. In contrast, selected thiophen-3-ylsulfonyl analogs from the same chemotype achieved IC50 values at the 10⁻⁷ mol/L level against HIV-1 replication in cell-based assays [1]. The 4-fluorophenyl group confers distinct electronic (Hammett σp ≈ 0.06 for F) and lipophilic (π ≈ 0.14) properties relative to thiophenyl or other heteroaryl substituents, predictably altering target binding [1].

medicinal chemistry HIV-1 NNRTI structure-activity relationship

Absence of C3 Substitution Differentiates CAS 115699-70-2 from C3-Alkylated Quinoxalinone Analogs

CAS 115699-70-2 contains an unsubstituted C3 methylene group, distinguishing it from C3-methyl (CAS 1007920-96-8), C3-propyl (CAS 1008070-09-4), and other 3-alkyl-3,4-dihydroquinoxalin-2-one derivatives that are commercially available [1]. In the broader quinoxalinone NNRTI literature, C3 substitution influences both conformational preferences of the tetrahydroquinoxalinone ring and potential interactions with the RT allosteric pocket. No direct comparative bioactivity data between C3-H and C3-alkyl variants within the 4-fluorobenzenesulfonyl sub-series has been published.

medicinal chemistry quinoxalinone structure-based design

Regioisomeric Distinction: N4-Sulfonylation vs. C2-Sulfonylation in Quinoxalinone Scaffolds

CAS 115699-70-2 is an N4-sulfonylated tetrahydroquinoxalin-2-one, structurally distinct from C2-sulfonylated quinoxaline analogs such as 2-[(4-fluorophenyl)sulfonyl]quinoxaline (CAS 338394-59-5). The N4-sulfonamide linkage places the sulfonyl group on the ring nitrogen, whereas C2-sulfonylation generates a sulfone at the electrophilic imine carbon. These regioisomers differ fundamentally in reactivity, metabolic stability, and hydrogen-bonding capacity . No direct cross-screening data comparing N4- vs. C2-sulfonylated quinoxalinones for any biological target has been published, but their distinct chemical behaviors preclude interchangeability in any assay or synthetic sequence.

synthetic chemistry regioselectivity quinoxaline

Physicochemical Property Differentiation: Calculated logP and TPSA Predicted Differences

Using computed molecular properties, CAS 115699-70-2 (C14H11FN2O3S, MW 306.31) exhibits a moderate predicted logP and topological polar surface area (TPSA) that distinguish it from both more lipophilic C3-alkylated analogs and more polar unsubstituted quinoxalinones. While experimentally measured logP/logD values are not available in the public domain, the combination of the 4-fluorobenzenesulfonyl group and the tetrahydroquinoxalin-2-one core yields a physicochemical profile that is predictably distinct from N4-unsubstituted, N4-alkyl, or N4-acyl analogs. No experimental solubility, permeability, or metabolic stability data have been reported for this exact compound.

drug likeness ADME prediction physicochemical property

Application Scenarios for 4-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 115699-70-2) Based on Available Evidence


Baseline Reference Compound for C3-Substituted SAR Studies in N4-Sulfonylquinoxalinone Series

Because CAS 115699-70-2 possesses an unsubstituted C3 position, it serves as the minimal-structure control for systematic SAR exploration where C3-alkyl, C3-aryl, or C3-spirocyclic modifications are introduced. Its procurement enables direct paired testing with C3-methyl (CAS 1007920-96-8) or C3-propyl (CAS 1008070-09-4) analogs [1]. However, the absence of published IC50 data means researchers must independently establish assay baselines; the value lies in its structural simplicity as a synthetic starting point rather than a proven bioactive standard.

Synthetic Intermediate for Diversification of Quinoxalinone-Based Compound Libraries

The N4-sulfonamide linkage and the C2 carbonyl provide orthogonal reactive handles for further functionalization. The compound can serve as a key intermediate for C3-alkylation, C3-arylation, or N1-functionalization reactions [1]. Procurement at >95% purity enables its use as a validated building block in parallel synthesis or DNA-encoded library construction, where the 4-fluorophenyl tag may also facilitate fluorine-based detection or structural biology (¹⁹F NMR).

Negative Control or Specificity Probe for N4-4-Fluorophenyl vs. N4-Thiophenyl Chemotype Comparison

In assays where thiophenyl- or other heteroaryl-sulfonylquinoxalinones show activity (e.g., HIV-1 RT inhibition at 10⁻⁷ M), CAS 115699-70-2 can be employed as a matched-pair comparator to assess the contribution of the 4-fluorophenyl group to potency and selectivity [1]. Quantitative head-to-head data are not yet published, positioning this as an exploratory research tool rather than a validated reference standard.

Quote Request

Request a Quote for 4-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.